Methods of Synthesis
The synthesis of diphosphoric acid sodium salt can be achieved through several methods:
Molecular Structure
The molecular structure of diphosphoric acid sodium salt consists of two phosphate groups linked by an oxygen atom. The structural representation can be described as follows:
Reactivity and Chemical Reactions
Diphosphoric acid sodium salt participates in several chemical reactions:
Mechanism in Biological Systems
In biological systems, diphosphoric acid sodium salt plays a crucial role in energy metabolism. It acts as a substrate for enzymes involved in phosphoryl transfer reactions.
Properties Overview
Diphosphoric acid sodium salt exhibits several notable physical and chemical properties:
Scientific and Industrial Applications
Diphosphoric acid sodium salt has diverse applications across various fields:
Diphosphoric acid sodium salt is systematically named sodium phosphono hydrogen phosphate according to IUPAC conventions [4]. This nomenclature reflects its structure as a sodium salt of diphosphoric acid (H₄P₂O₇), where one sodium cation replaces a proton in the acid moiety. The compound is also known by several synonyms:
These synonyms arise from historical naming conventions and industrial applications. The term "pyrophosphate" indicates its structural relationship to phosphates subjected to heating (pyro = "fire" in Greek) [6].
Table 1: Synonyms of Diphosphoric Acid Sodium Salt
IUPAC Name | Common Synonyms | Registry Numbers |
---|---|---|
Sodium phosphono hydrogen phosphate | Sodium diphosphate, Pyrophosphoric acid sodium salt | CAS 10042-91-8, EINECS 233-134-5 |
The molecular formula of diphosphoric acid sodium salt is H₃NaO₇P₂, with a molecular weight of 199.96 g/mol [4] [6]. The InChIKey (YIVJSMIYMAOVSJ-UHFFFAOYSA-M
) and SMILES notation (OP(=O)(O)OP(=O)(O)[O-].[Na⁺]
) encode its structural features: a central P-O-P bridge with sodium coordinated to oxygen atoms [6].
Crystallographic data for this specific compound is limited in public literature. However, analogous pyrophosphates typically exhibit monoclinic or orthorhombic crystal systems with P-O bond lengths ranging from 1.50–1.65 Å and O-P-O bond angles of 100–115° [5]. X-ray diffraction (XRD) patterns of related sodium pyrophosphates show characteristic peaks at 2θ = 15.2°, 24.7°, and 31.5° (Cu-Kα radiation), though experimental data for H₃NaO₇P₂ remains sparse [5] [6].
Table 2: Crystallographic Parameters (Theoretical/Related Compounds)
Parameter | Value |
---|---|
Crystal System | Monoclinic (hypothetical) |
Space Group | P2₁/c (commonly observed) |
Unit Cell Dimensions* | a = 10.2 Å, b = 8.7 Å, c = 6.3 Å |
Characteristic XRD Peaks (2θ) | 15.2°, 24.7°, 31.5° (Cu-Kα) |
Based on structurally similar pyrophosphates |
Polymorphism and hydrate formation are critical for pyrophosphate salts due to their hygroscopic nature. Diphosphoric acid sodium salt can form hydrates when exposed to moisture, though specific polymorphs are not extensively documented [3] [5]. General studies on phosphates indicate that:
The FDA’s polymorphism guidance underscores that polymorph control is essential for bio-relevant compounds (BCS Class 2/4), though diphosphoric acid sodium salt is primarily used in non-pharmaceutical contexts [5].
FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectra reveal key functional groups:
The P-O-P bridge vibration at 925 cm⁻¹ is a diagnostic marker for pyrophosphate structure [7].
NMR Spectroscopy
³¹P NMR spectra display two distinct resonances:
X-ray Diffraction (XRD)
Powder XRD patterns provide fingerprint identification:
Table 3: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
FTIR | 925 cm⁻¹ | P-O-P asymmetric stretch |
1100 cm⁻¹ | P=O stretch | |
3400 cm⁻¹ | O-H stretch (hydrates) | |
³¹P NMR | δP = -7 ppm, -18 ppm | Terminal/bridging phosphorus |
XRD | 2θ = 15.2°, 24.7°, 31.5° | Anhydrous crystal planes |
Concluding Remarks
Diphosphoric acid sodium salt (H₃NaO₇P₂) is characterized by its IUPAC-defined structure, variable hydrate formation, and distinctive spectroscopic profiles. While crystallographic data remains underexplored, its IR, NMR, and XRD signatures provide reliable identification tools. Future research should address polymorphic diversity to enhance material design.
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